molecular formula C7H12N4O B2736195 5-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide CAS No. 1224888-20-3

5-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2736195
CAS No.: 1224888-20-3
M. Wt: 168.2
InChI Key: UVKGBHYWVICPTB-UHFFFAOYSA-N
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Description

5-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound with significant potential in various fields of chemistry and biology. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of amino, carboxamide, ethyl, and methyl groups further enhances its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 5-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction mixture is heated to facilitate the formation of the pyrazole ring .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods ensure consistent quality and scalability for large-scale production .

Chemical Reactions Analysis

5-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino and carboxamide groups make the compound susceptible to nucleophilic substitution reactions.

Major products formed from these reactions include various substituted pyrazoles, which can be further utilized in different applications.

Scientific Research Applications

5-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases or other enzymes involved in signal transduction pathways, leading to altered cellular functions . The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

5-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide can be compared with other similar compounds such as:

Properties

IUPAC Name

5-amino-1-ethyl-N-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-11-6(8)4-5(10-11)7(12)9-2/h4H,3,8H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKGBHYWVICPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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